molecular formula C12H22O4 B13811438 Propanedioic acid, methyl-, bis(1-methylpropyl) ester

Propanedioic acid, methyl-, bis(1-methylpropyl) ester

Cat. No.: B13811438
M. Wt: 230.30 g/mol
InChI Key: ABPVWWMYGHRRLR-UHFFFAOYSA-N
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Description

Methylmalonic acid bis(1-methylpropyl)ester is an organic compound categorized under heterocyclic organic compounds. It is primarily used for research purposes and is known for its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylmalonic acid bis(1-methylpropyl)ester typically involves the malonic ester synthesis. This process includes the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide (enolate alkylation). The reaction is then treated with aqueous acid, resulting in the hydrolysis of the ester and subsequent decarboxylation to give a chain-extended carboxylic acid .

Industrial Production Methods

While specific industrial production methods for methylmalonic acid bis(1-methylpropyl)ester are not widely documented, the general approach involves the optimization of derivatization reactions used in sample preparation for quantitative analysis. This includes the use of high-resolution mass spectrometry for clinical research .

Chemical Reactions Analysis

Types of Reactions

Methylmalonic acid bis(1-methylpropyl)ester undergoes several types of chemical reactions, including:

    Oxidation: Conversion to carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Commonly uses reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Often employs nucleophiles like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .

Scientific Research Applications

Methylmalonic acid bis(1-methylpropyl)ester has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential in diagnosing and treating metabolic disorders like methylmalonic acidemia.

    Industry: Utilized in the development of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of methylmalonic acid bis(1-methylpropyl)ester involves its conversion to methylmalonyl-CoA, which is then further processed in metabolic pathways. The enzyme acyl-CoA synthetase family member 3 (ACSF3) is responsible for this conversion. Abnormalities in this pathway can lead to metabolic disorders such as methylmalonic acidemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylmalonic acid bis(1-methylpropyl)ester is unique due to its specific structure and role in metabolic pathways, making it a valuable compound for research in various scientific fields .

Properties

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

dibutan-2-yl 2-methylpropanedioate

InChI

InChI=1S/C12H22O4/c1-6-8(3)15-11(13)10(5)12(14)16-9(4)7-2/h8-10H,6-7H2,1-5H3

InChI Key

ABPVWWMYGHRRLR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C(C)C(=O)OC(C)CC

Origin of Product

United States

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